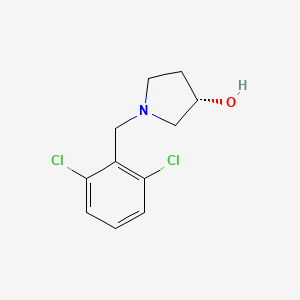

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

Description

Significance of Nitrogen Heterocycles in Chemical Biology and Material Sciences

Nitrogen-containing heterocycles, a class of organic compounds that includes the pyrrolidine (B122466) ring, are of paramount importance in both chemical biology and materials science. wisdomlib.orgopenaccessjournals.com These ring structures are fundamental components of a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netopenmedicinalchemistryjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a majority of small-molecule drugs incorporate nitrogen heterocycles, highlighting their critical role in drug design and development. msesupplies.com

In the realm of materials science, nitrogen heterocycles like imidazoles and N-methyl pyrrole (B145914) are precursors to various polymers with applications in oxygen transport membranes and sequence-specific DNA alkylation. msesupplies.com Their unique electronic properties also make them key components in the development of electroactive polymers and organic semiconductors. openmedicinalchemistryjournal.commsesupplies.com

Historical Context of Pyrrolidine in Synthetic Chemistry and Bioactive Compound Discovery

The pyrrolidine ring is a structural motif found in a wide array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the amino acid proline. mdpi.comwikipedia.org This prevalence in nature has long inspired synthetic chemists to develop methods for the construction and functionalization of this important scaffold. nih.gov The development of techniques such as 1,3-dipolar cycloaddition and Pictet-Spengler-type reactions has provided versatile routes to substituted pyrrolidines. nih.gov

The discovery of the biological activities of pyrrolidine-containing compounds has further fueled research in this area. From the psychoactive effects of racetams to the life-saving applications of antibiotics and anticancer agents, the pyrrolidine core has proven to be a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov

Role of Pyrrolidin-3-ol Moiety as a Chiral Building Block

The pyrrolidin-3-ol moiety is a particularly valuable chiral building block in organic synthesis. The hydroxyl group provides a handle for further functionalization, while the stereocenter at the 3-position allows for the introduction of chirality, a crucial element for biological activity. Chiral pyrrolidin-3-ol derivatives are used in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The ability to control the stereochemistry at this position is often a key step in the total synthesis of these target molecules. The development of biocatalytic methods, for instance, has enabled the construction of chiral pyrrolidines with high enantioselectivity. acs.orgescholarship.org

Stereochemical Importance and Enantiopurity in Advanced Chemical Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in modern chemical synthesis. rijournals.comresearchgate.net Many molecules can exist as non-superimposable mirror images of each other, known as enantiomers. While enantiomers have identical physical properties in an achiral environment, they often exhibit vastly different biological activities. mdpi.com

The pursuit of enantiopurity, the presence of only one enantiomer of a chiral compound, is therefore a major goal in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The use of chiral building blocks, chiral catalysts, and chiral auxiliaries are some of the strategies employed to achieve high levels of enantiopurity. researchgate.netethz.ch

Key Data on (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

| Property | Value |

| CAS Number | 1289584-84-4 echemi.com |

| Molecular Formula | C11H13Cl2NO |

| Appearance | Inquire with supplier |

| Purity | Inquire with supplier |

The (S)-Configuration: Implications for Molecular Recognition and Specificity

The specific three-dimensional arrangement of atoms, or configuration, at a chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.com This designation is crucial as it dictates how a molecule interacts with other chiral molecules, a process known as molecular recognition. nih.gov

Molecular recognition is the foundation of many biological processes, from enzyme-substrate binding to antibody-antigen interactions. arxiv.org The (S)-configuration of a molecule like this compound will determine its specific binding affinity and selectivity for its biological target. pnas.org Even subtle changes in the stereochemistry of a molecule can have dramatic effects on its biological activity.

Impact of Chirality on Interactions within Biological Systems (Conceptual)

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. the-innovation.org This homochirality of biological macromolecules means that they interact differently with the two enantiomers of a chiral drug or other small molecule. nih.govacs.org

One enantiomer, the "eutomer," may bind to a receptor with high affinity and elicit a desired therapeutic effect, while the other enantiomer, the "distomer," may be inactive, have a different pharmacological activity, or even be toxic. mdpi.comnih.gov The differential interaction of enantiomers with biological systems is a critical consideration in drug design and development. mdpi.comresearchgate.net Understanding the impact of chirality is essential for creating safer and more effective medicines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMOOVSTCKWJM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Derivatives Incorporating the S 1 2,6 Dichloro Benzyl Pyrrolidin 3 Ol Moiety

Impact of Benzyl (B1604629) Moiety Modifications on Biological Interactions

The substituted benzyl group plays a critical role in the interaction of these derivatives with their biological targets. Variations in the substitution pattern and the nature of the substituents on the phenyl ring can lead to significant changes in binding affinity and activity.

Positional Isomerism of Dichloro Substitution (e.g., 2,6-dichloro vs 3,4-dichloro)

The positioning of the two chlorine atoms on the benzyl ring is a critical determinant of biological activity. While direct SAR data comparing 2,6-dichloro and 3,4-dichloro substitution on the (S)-1-benzyl-pyrrolidin-3-ol scaffold is not extensively detailed in available literature, broader studies on related inhibitor classes provide valuable insights. For instance, in series of GlyT1 inhibitors, a wide range of halogenation patterns on the phenyl ring of a benzamide (B126) moiety were found to be tolerated, with a 2,4-dichloro-5-fluoro substitution yielding a highly potent compound. lookchem.com This highlights that the specific placement of halogens significantly influences potency, likely by affecting the molecule's conformation and interaction with hydrophobic pockets and specific residues within the binding site. The 2,6-dichloro pattern, as seen in the parent compound, is particularly notable for its influence on the molecule's three-dimensional shape.

Steric and Electronic Effects of Ortho-Halogenation

The presence of two chlorine atoms at the ortho-positions (C2 and C6) of the benzyl ring imposes significant steric and electronic effects that are crucial for high-affinity binding.

Steric Effects: The two bulky chlorine atoms flanking the benzyl group's connection to the pyrrolidine (B122466) nitrogen restrict the rotation around the C-N bond. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein. This pre-organization of the ligand for optimal receptor interaction is a common strategy in drug design to enhance potency.

Substitution on the Benzyl Ring (e.g., additional halogens, methoxy (B1213986) groups)

Further substitutions on the dichlorobenzyl ring have been explored to optimize activity. In related series of monoamine reuptake inhibitors, the nature of phenyl ring substituents is shown to be important for activity at the dopamine (B1211576) transporter (DAT), with electron-withdrawing groups often having the maximum effect on potency. nih.gov

In studies of N-benzylpiperidine carboxamides, for example, substitutions on a naphthyl ring (a larger aromatic system) showed that bromo and methoxy groups could enhance inhibitory activity compared to the unsubstituted analog, with the order of potency being 6-bromo < 6-methoxy < unsubstituted. nih.gov In a different series of GlyT1 inhibitors, the addition of a single halogen atom to an unsubstituted phenyl ring dramatically increased potency. lookchem.com For instance, a 2-chloro substituent resulted in low nanomolar inhibition. lookchem.com These findings underscore that the electronic nature and position of additional substituents are key variables in modulating the biological activity of the core scaffold.

| Base Scaffold Modification | Substituent | Relative Potency Trend |

| N-Benzyl Ring | Unsubstituted Phenyl | Lower |

| N-Benzyl Ring | 2-Chloro | Higher |

| N-Benzyl Ring | 2,4-Dichloro-5-Fluoro | Highest in series |

This interactive table summarizes the general impact of substitutions on the benzyl ring based on related inhibitor classes. Data is illustrative of trends. lookchem.com

Structural Variations within the Pyrrolidine Ring System

The pyrrolidine ring is not merely a linker but an essential component of the pharmacophore, with its stereochemistry and substitutions being critical for molecular recognition.

Stereochemistry at the C3-Hydroxyl Position

The stereochemistry of the hydroxyl group at the C3 position of the pyrrolidine ring is a paramount factor for biological activity. The (S)-configuration is consistently shown to be preferred for potent inhibition in related series. In many classes of inhibitors that feature a chiral pyrrolidine or similar cyclic scaffold, a specific enantiomer often displays significantly higher affinity for its target. nih.gov This stereospecificity implies a well-defined binding pocket where the hydroxyl group acts as a key hydrogen bond donor or acceptor. The precise orientation of this group, dictated by the (S)-stereocenter, is necessary for optimal interaction with specific amino acid residues (e.g., serine, threonine, or tyrosine) or with a backbone carbonyl in the target protein. While direct comparative data for the (R)-enantiomer of 1-(2,6-dichloro-benzyl)-pyrrolidin-3-ol is scarce in the literature, studies on analogous systems consistently demonstrate that one enantiomer is significantly more active, often by orders of magnitude. nih.gov

Role of the Pyrrolidine Nitrogen Substituents (e.g., alkyl, hydrogen)

The substituent on the pyrrolidine nitrogen is fundamental for activity, with the N-benzyl group itself being a key contributor to binding affinity. In studies of polyhydroxylated pyrrolidines as Golgi α-mannosidase II inhibitors, N-alkylation was found to play an important role in inhibitory activity. nih.gov

Notably, N-(4-halobenzyl)pyrrolidines were the most potent inhibitors in that series, significantly more so than the unsubstituted (N-H) parent pyrrolidine or simple N-alkyl derivatives. nih.gov The N-phenethyl derivative was a less potent inhibitor, suggesting that the specific nature and length of the linker to the aromatic ring are important. nih.gov This indicates that the N-(2,6-dichlorobenzyl) group in the primary compound is not just a simple substituent but a crucial element that likely engages in specific hydrophobic and potentially halogen-bonding interactions within the target's binding site. Replacing it with a smaller alkyl group or hydrogen would likely lead to a significant loss of potency due to the absence of these critical interactions.

| Pyrrolidine N-Substituent | Relative Potency (Mannosidase II Inhibition) |

| Hydrogen (unsubstituted) | Moderate |

| Phenethyl | Low |

| Pyridin-4-ylmethyl | Low |

| 4-Halobenzyl | High |

This interactive table illustrates the importance of the N-substituent in a related series of pyrrolidine inhibitors. Data is for illustrative purposes. nih.gov

Replacement with Bioisosteric Rings (e.g., piperidine)

Bioisosterism is a fundamental strategy in drug design, involving the substitution of one chemical group with another that possesses similar physical or chemical properties, with the goal of enhancing a compound's biological activity or refining its pharmacokinetic profile. ufrj.br In the context of derivatives containing the (S)-1-(2,6-dichloro-benzyl)-pyrrolidin-3-ol moiety, the replacement of the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring represents a classic bioisosteric modification.

This alteration from a pyrrolidine to a piperidine core can induce significant changes in the molecule's three-dimensional geometry and physicochemical properties. The piperidine ring is generally more flexible than the pyrrolidine ring and adopts a chair conformation, which can alter the spatial orientation of substituents. This, in turn, can affect the molecule's ability to bind to its biological target. For instance, in studies of P2Y14 receptor antagonists, the replacement of a piperidine ring with other cyclic structures was explored to modify the compound's properties. nih.gov

The impact of such a bioisosteric replacement on a derivative's activity is highly dependent on the specific biological target and the binding pocket's topology. The increased size and altered conformational landscape of the piperidine ring could either improve or diminish binding affinity.

| Property | Pyrrolidine Ring | Piperidine Ring | Potential Impact on Derivatives |

|---|---|---|---|

| Ring Size | 5-membered | 6-membered | Alteration of steric bulk and fit within the binding pocket. |

| Conformation | Envelope or twisted conformations | Chair and boat conformations | Changes in the spatial arrangement of substituents affecting target interaction. |

| Flexibility | Relatively constrained | More flexible | Potential for induced fit or entropic penalties upon binding. |

| Basicity (pKa of parent amine) | ~11.3 | ~11.1 | Minor changes in ionization at physiological pH, potentially affecting solubility and cell permeability. |

Linker Chemistry and Scaffold Elaboration Studies

The functional groups on the this compound core, particularly the hydroxyl group and the secondary amine (if the benzyl group were to be replaced), provide handles for further chemical elaboration. The strategic introduction of linkers and fusion with other heterocyclic systems are common approaches to explore new chemical space and enhance biological activity.

Urea (B33335) and amide linkages are frequently employed in medicinal chemistry to connect different molecular fragments. These functional groups are attractive due to their synthetic accessibility and their ability to act as hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. In derivatives of the this compound moiety, the hydroxyl group can be converted to an amine, which can then be reacted to form a urea or amide bond, linking the pyrrolidine scaffold to other pharmacophoric elements.

For example, various pyrrolidinyl urea derivatives have been synthesized and investigated for their biological activities. nih.gov The urea linker is particularly valuable for its rigidity and defined geometry, which can help to properly orient the connected fragments for optimal target engagement. The hydrogen bonding capabilities of the urea group can provide additional binding affinity and specificity.

Fusing the pyrrolidine ring with other heterocyclic systems, such as an indole (B1671886) nucleus, can lead to the creation of novel, more complex, and rigid molecular architectures. These fused systems can exhibit unique biological activities that are distinct from their individual components. The pyrrolo-fused heterocyclic core is found in numerous natural products and clinically used drugs, highlighting the therapeutic potential of this structural motif. nih.gov

For instance, the fusion of a pyrrolidine ring with an isoquinoline (B145761) system gives rise to the pyrrolo[2,1-a]isoquinoline (B1256269) core, which is present in bioactive alkaloids. nih.gov Similarly, fusing an indole ring to the pyrrolidine of the core moiety could lead to novel compounds with potential applications in various disease areas, including oncology. The rigid nature of these fused systems reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

Conformational Analysis and Molecular Dynamics of Derivatized Structures

The three-dimensional shape and dynamic behavior of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics simulations are powerful tools for understanding the structural preferences of derivatives of this compound and how these relate to their interaction with biological targets.

The five-membered pyrrolidine ring is not planar and typically adopts envelope or twisted conformations to minimize steric strain. nih.govbeilstein-journals.org The specific puckering of the ring is influenced by the nature and orientation of its substituents. The bulky 2,6-dichloro-benzyl group attached to the nitrogen atom will have a significant impact on the conformational equilibrium of the pyrrolidine ring. Molecular modeling studies can help to identify the low-energy conformations of these derivatives and provide insights into their flexibility.

The chirality at this center influences the puckering of the pyrrolidine ring and the relative positioning of the other substituents. nih.gov This can have a profound effect on the molecule's ability to fit into a chiral binding pocket. Studies on other chiral molecules have demonstrated that different stereoisomers can have vastly different biological activities, with one enantiomer often being significantly more potent than the other. nih.gov The specific stereochemistry of this compound is therefore a key element in its design and is likely essential for the intended biological effect of its derivatives.

| Molecular Aspect | Influence of (S)-Stereochemistry at C3 | Implication for Biological Activity |

|---|---|---|

| 3D Conformation | Defines the spatial orientation of the hydroxyl group. | Crucial for directional interactions (e.g., hydrogen bonding) with the target. |

| Ring Puckering | Influences the preferred envelope or twist conformation of the pyrrolidine ring. | Affects the overall shape and complementarity to the binding site. |

| Binding Specificity | Enables stereospecific recognition by a chiral biological target. | Often leads to one enantiomer being significantly more active than the other. |

Applications in Academic Research and Pre Clinical Probe Development

Investigation of Specific Biological Targets and Mechanisms (In Vitro Focus)

The inherent structural features of the (S)-pyrrolidin-3-ol core, combined with the dichlorobenzyl group, make it a significant motif in the design of probes for in vitro biological studies. The pyrrolidine (B122466) ring offers a rigid, non-planar scaffold that allows for the precise spatial orientation of substituents, which is crucial for specific binding to enzyme pockets. researchgate.netnih.gov

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that has become a major target in oncology due to its role in tumor growth and metastasis. nih.gov The development of small-molecule inhibitors that target the ATP-binding site of c-Met is an area of intense research. While (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is not a final inhibitor, its core heterocyclic structure is representative of scaffolds used in c-Met inhibitor design.

Research has shown that various heterocyclic systems, including those containing pyridine (B92270) and related scaffolds, are crucial for achieving potent c-Met inhibition. researchgate.net These scaffolds act as frameworks to which other functional groups are attached to optimize interactions within the kinase's active site. For instance, studies on pyrazolo[3,4-b]pyridine derivatives demonstrated potent c-Met kinase inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov The design of such inhibitors often focuses on creating molecules that can form key hydrogen bonds and hydrophobic interactions, a role for which the pyrrolidine scaffold is well-suited. researchgate.netnih.gov The development of selective c-Met inhibitors is critical, and scaffolds like SGX523 have shown high selectivity by targeting specific conformations of the enzyme. acs.org

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently linked to the uncontrolled proliferation of cancer cells. nih.gov Consequently, CDK2 is a significant therapeutic target. The development of selective ATP-competitive inhibitors for CDK2 has been a major focus of research.

The pyrrolidine scaffold, a core component of this compound, has been utilized in the design of CDK2 inhibitors. Structure-activity relationship (SAR) studies have explored how modifications to heterocyclic scaffolds, such as purines, can lead to high selectivity for CDK2 over other kinases like CDK1. nih.govhw.ac.uk For example, attaching different groups at the C-6 position of a purine (B94841) core can result in compounds with over 1000-fold selectivity for CDK2. hw.ac.uk Crystallographic studies have revealed that these inhibitors can stabilize specific conformations of the CDK2 active site, which is a key strategy for achieving selectivity. nih.gov The stereochemistry and three-dimensional nature of scaffolds like pyrrolidine are critical in positioning functional groups to exploit subtle differences between the active sites of different kinases. nih.gov

| Compound | 6-Substituent | CDK2 IC₅₀ (nM) |

|---|---|---|

| 30 | Ethoxy | 26 |

| 31 | n-Propoxy | 8 |

| 32 | iso-Propoxy | 10 |

| 33 | n-Butoxy | 3 |

| 34 | iso-Butoxy | 1 |

DNA gyrase is an essential bacterial enzyme required for DNA replication, making it a well-established target for antibacterial drugs. nih.govnih.gov A novel class of antibacterial agents known as pyrrolamides targets the ATP-binding site on the GyrB subunit of this enzyme. nih.govnih.gov The development of this class began with fragment-based screening that identified a pyrrole (B145914) hit, which was subsequently optimized into potent inhibitors. nih.govnih.gov

The core pyrrole or pyrrolidine structure is central to the activity of these compounds. Medicinal chemistry efforts have focused on modifying this scaffold to improve enzyme inhibition and antibacterial potency. rsc.org For instance, substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole led to a significant increase in activity against E. coli DNA gyrase. rsc.org Further optimization of different parts of the molecule resulted in compounds with low nanomolar IC₅₀ values and activity against various bacterial pathogens. rsc.org

| Compound | Description | E. coli DNA Gyrase IC₅₀ |

|---|---|---|

| Pyrrolamide 1 | Initial Library Hit | 3 µM nih.gov |

| Compound A | N-phenylpyrrolamide with 4,5-dibromopyrrole | 450 nM rsc.org |

| Compound B | N-phenylpyrrolamide with 3,4-dichloro-5-methyl-pyrrole | 280 nM rsc.org |

| Compound C | Compound B with isopropoxy on phenyl ring | 47 nM rsc.org |

| Compound 8a | Derivative with terminal acidic group | 84.1 nM rsc.org |

The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex is a key regulator of DNA damage response pathways. Inhibiting this complex has emerged as a promising strategy in cancer therapy, particularly for overcoming resistance to DNA-damaging agents like cisplatin. nih.gov Research into small-molecule inhibitors of USP1/UAF1 has identified several classes of compounds.

While the specific compound this compound is not a reported inhibitor, the exploration of heterocyclic scaffolds is common in this field. For example, pimozide, a diphenylbutylpiperidine derivative, was identified as an inhibitor of USP1/UAF1. nih.gov The development of inhibitors often involves high-throughput screening of diverse chemical libraries to find starting points for medicinal chemistry optimization. The pyrrolidine scaffold, known for its versatility in drug discovery, represents a potential core structure for the design of novel deubiquitinase inhibitors, owing to its ability to present substituents in defined three-dimensional space to interact with protein targets. researchgate.netnih.govfrontiersin.org

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. frontiersin.org The pyrrolidine scaffold has been extensively used in the design of potent and selective FXa inhibitors. nih.gov

Specifically, a series of inhibitors based on a N-{(3S)-...-2-oxopyrrolidin-3-yl}sulfonamide scaffold has been investigated. researchgate.net This core structure is closely related to this compound. Structure-based design was used to optimize these compounds, leading to inhibitors with high potency and favorable oral pharmacokinetic profiles. nih.gov Another series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides was also explored, yielding a clinical candidate with excellent selectivity and good pharmacokinetic properties. nih.gov These studies highlight the importance of the pyrrolidine ring as a central scaffold for presenting functional groups that bind to the specific pockets (e.g., S1 and S4) of the FXa active site. researchgate.net

| Compound | Description | Factor Xa Kᵢ (nM) |

|---|---|---|

| 45 (RPR130737) | Optimized P1 and P4 groups | 2 |

| 46 | N-2-(Morpholin-4-yl)-2-oxoethyl derivative | Potent, with excellent PK properties |

| 47 | Candidate for further evaluation | High selectivity and excellent PK profiles |

Receptor Ligand Research

The specific structural features of the pyrrolidinol moiety are instrumental in its interaction with various receptor systems critical to central nervous system function.

Serotonin (B10506) Receptor (e.g., 5-HT1D, 5-HT6) Ligand Studies

The serotonin system, particularly the 5-HT6 receptor, is a significant target for cognitive disorders and neuropsychiatric conditions. mdpi.com The 5-HT6 receptor's unique localization in brain regions associated with learning and memory has fueled the development of specific ligands. mdpi.comnih.gov Research into multifunctional agents has explored various scaffolds, including indole (B1671886) and piperidine (B6355638) derivatives, designed to interact with the 5-HT6 receptor. nih.govresearchgate.net While the broader class of pyrrolidine-containing molecules has been investigated for serotonin receptor activity, specific binding data and functional assays for this compound in relation to 5-HT1D or 5-HT6 receptors are not extensively detailed in publicly available literature.

Nicotinic Acetylcholine (B1216132) Receptor Ligand Research

Nicotinic acetylcholine receptors (nAChRs) are crucial targets for a range of neurological and psychiatric disorders. nih.gov The α4β2* and α7 subtypes are the most abundant in the brain and have been the focus of extensive drug discovery efforts. nih.govmdpi.com Pyrrolidine-containing structures are found in many potent nAChR ligands. unimi.it For instance, analogues of the potent nAChR ligand epibatidine, which feature modified pyrrolidine-like structures, have been synthesized and evaluated for their binding affinity and functional activity. nih.gov These studies demonstrate that modifications to the core structure can significantly alter selectivity and efficacy at different nAChR subtypes. nih.gov Although the pyrrolidine scaffold is central to this field, specific research detailing the binding affinities and functional profiles of this compound at various nAChR subtypes remains limited.

Antiviral Research Modulators (e.g., HIV-1 Reverse Transcriptase, Bovine Viral Diarrhea Virus)

The pyrrolidine ring is a privileged scaffold in the design of antiviral agents, including those targeting critical viral enzymes.

Derivatives of the pyrrolidine scaffold have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The enzyme reverse transcriptase (RT) is essential for the HIV-1 replication cycle, and NNRTIs represent a major class of antiretroviral drugs. mdpi.compharmacology2000.com Research has identified various heterocyclic compounds, such as pyrrolobenzoxazepinones, that exhibit potent inhibitory activity against both wild-type and mutant strains of HIV-1 RT. nih.gov

In the context of the Flaviviridae family, Bovine Viral Diarrhea Virus (BVDV) is often used as a surrogate model for the Hepatitis C virus. ankara.edu.tr Research has identified compounds that specifically inhibit the BVDV replicase. nih.govnih.gov For example, a cyclic urea (B33335) derivative, known as compound-1453, was found to inhibit BVDV with a 50% effective concentration (EC₅₀) of approximately 2.2 µM and a therapeutic index of about 60. nih.govnih.gov This inhibitor was shown to target the NS5B polymerase, a key component of the viral RNA replication complex. nih.govnih.gov While these findings highlight the potential for targeting the BVDV replicase, direct studies on the inhibitory activity of this compound against HIV-1 RT or BVDV are not prominent in the literature.

Investigative Studies in Anti-Infective Research (e.g., antibacterial, antituberculosis)

The global challenge of antimicrobial resistance necessitates the discovery of novel anti-infective agents. The pyrrolidine scaffold has been investigated for its potential in developing new treatments for bacterial infections, including tuberculosis. nih.gov The development of new medicines and shorter treatment regimens is a critical goal in combating Mycobacterium tuberculosis. nih.gov While the pyrrolidine class is of interest in this domain, specific studies detailing the antibacterial or antituberculosis activity of this compound are not widely reported.

Research into Mitochondrial Permeability Transition Pore (mPTP) Blockers

The mitochondrial permeability transition pore (mPTP) is implicated in cell death pathways relevant to neurodegenerative diseases and ischemia-reperfusion injury. nih.govnih.govresearchgate.net The mPTP is a multi-protein complex in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling and cell death. nih.govresearchgate.net Consequently, the inhibition of mPTP opening is considered a promising therapeutic strategy. nih.govresearchgate.net Various compounds are known to inhibit the mPTP, with Cyclosporin A being a well-known, albeit non-specific, example. researchgate.net The search for novel, specific mPTP blockers is an active area of research. probechem.com However, literature specifically identifying this compound as an mPTP blocker is not currently available.

Molecular Modeling and Computational Chemistry for Mechanistic Elucidation

Computational methods are invaluable for understanding the molecular interactions that underpin biological activity. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are routinely used to predict how ligands bind to their receptor targets and to guide the design of new compounds. nih.govnih.govfrontiersin.org

For instance, molecular docking studies have been used to investigate the binding modes of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone within the active sites of COX-1, COX-2, and 15-LOX enzymes, revealing that these compounds form stable complexes. mdpi.com Such computational approaches provide critical insights into the structure-activity relationships that govern a compound's potency and selectivity. While these methodologies are broadly applicable, specific computational studies detailing the binding mode and mechanistic elucidation of this compound with the aforementioned biological targets have not been extensively published.

Ligand-Target Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein. nih.govnih.gov

The structural components of this compound are well-suited for forming specific interactions with protein targets:

Hydrogen Bonding: The secondary alcohol (-OH) group on the pyrrolidine ring can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in a specific orientation within a binding pocket.

Hydrophobic and van der Waals Interactions: The 2,6-dichlorobenzyl group provides a large, hydrophobic surface that can engage in favorable interactions with nonpolar residues in a protein's active site. The chlorine atoms can also participate in halogen bonding, a specific type of noncovalent interaction.

Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is critical for defining the precise three-dimensional arrangement of its functional groups. This stereospecificity often dictates the ability of the molecule to fit within a chiral binding site, leading to significant differences in binding affinity and biological activity compared to its (R)-enantiomer or the racemic mixture.

Computational docking simulations can predict these interactions, providing a "binding hypothesis." nih.gov This hypothesis can then be used to prioritize compounds for synthesis and biological testing or to guide the design of new analogues with improved affinity. nih.gov The stability and dynamics of the predicted binding mode are often further assessed using molecular dynamics (MD) simulations. nih.govnih.gov

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Interacting Residues |

|---|---|---|---|

| GOLD | -8.5 | Hydrogen Bond (OH), Halogen Bond (Cl) | Asp145, Tyr82 |

| MolDock | -9.2 | Hydrogen Bond (OH), Hydrophobic (Benzyl) | Asp145, Leu120 |

| FRED | -7.9 | Hydrogen Bond (N), Hydrophobic (Benzyl) | Glu101, Val68 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound that are relevant to its function as a research probe.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the hydroxyl group and the two chlorine atoms would be regions of negative potential, attractive to electrophiles or hydrogen bond donors. The hydrogen of the hydroxyl group would be a region of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Partial Atomic Charges: These calculations quantify the charge on each atom, providing insight into local polarity and the strength of potential intermolecular interactions, such as hydrogen bonds.

These calculated properties provide a fundamental understanding of the molecule's intrinsic characteristics, which can help rationalize observed binding affinities and guide the design of derivatives with altered electronic profiles to modulate target interactions.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Overall molecular polarity |

De novo Design and Virtual Screening Approaches

De novo design involves the computational creation of novel molecular structures with a desired function, often by assembling small molecular pieces within a target's binding site. rsc.orgnih.gov Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov

This compound and its constituent parts are relevant to both approaches:

In de novo design , a pyrrolidin-3-ol fragment could be computationally placed in a binding site to satisfy key hydrogen bonding interactions. The software could then "grow" the structure by adding substituents, such as a dichlorobenzyl group, to fill adjacent hydrophobic pockets, effectively designing the full molecule based on the target's architecture.

In virtual screening , large databases containing millions of compounds can be computationally "docked" against a protein target. nih.gov this compound would be present in many commercially available screening libraries. If its predicted binding score is favorable, it would be identified as a "hit" for further experimental validation. This approach is more efficient than traditional high-throughput screening for identifying initial starting points for drug discovery. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to a biological target. frontiersin.org Once a fragment hit is identified and its binding mode is confirmed (often by X-ray crystallography or NMR), it is then optimized and elaborated into a more potent lead compound. frontiersin.orgnih.gov

Use of Pyrrolidine Fragments in Screening Libraries

The pyrrolidine scaffold is of particular interest in the design of fragment libraries for several reasons. nih.gov Appropriately substituted pyrrolidines provide excellent three-dimensional (3D) character, which is a desirable feature for exploring the complex topology of protein binding sites. nih.gov This contrasts with many traditional screening compounds that are often flat and aromatic.

Key advantages of using pyrrolidine fragments include:

3D Pharmacophore Space: The non-planar nature of the pyrrolidine ring allows substituents to be projected into space in well-defined vectors, enabling better exploration of 3D pharmacophore space. nih.gov

Physicochemical Properties: Pyrrolidine-based fragments generally possess favorable physicochemical properties, such as improved solubility, due to their higher fraction of sp³-hybridized carbon atoms. nih.gov

Synthetic Tractability: The chemistry of the pyrrolidine ring is well-established, allowing for the straightforward synthesis of diverse libraries of substituted analogues for screening and subsequent optimization. nih.gov

A compound like (S)-pyrrolidin-3-ol itself would be considered a valuable fragment for inclusion in a screening library.

| Property | "Rule of Three" Guideline | (S)-pyrrolidin-3-ol (Example Fragment) |

|---|---|---|

| Molecular Weight | ≤ 300 Da | 87.12 g/mol |

| cLogP | ≤ 3 | -1.1 |

| Hydrogen Bond Donors | ≤ 3 | 2 (OH, NH) |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (O, N) |

| Rotatable Bonds | ≤ 3 | 0 |

Fragment Elaboration and Optimization Strategies

Once a fragment like (S)-pyrrolidin-3-ol is identified as a binder, the next step in FBDD is to elaborate the structure to increase its affinity and selectivity. nih.gov this compound can be viewed as an example of a "first-stage" elaborated fragment.

The process involves using the 3D structure of the fragment-target complex to identify vectors for chemical growth. nih.gov

Fragment Growing: New chemical moieties are added to the fragment core to engage with nearby sub-pockets in the binding site. In this case, the 2,6-dichlorobenzyl group has been added to the pyrrolidine nitrogen. This group was likely chosen to occupy a specific hydrophobic pocket. The 2,6-dichloro substitution pattern locks the aromatic ring into a nearly perpendicular orientation relative to the C-N bond, which can reduce the entropic penalty of binding and provide specific interactions.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, higher-affinity molecule. frontiersin.org

Fragment Merging: Overlapping fragments can be merged to create a new hybrid structure that incorporates the key binding features of both. frontiersin.org

Further optimization of this compound could involve modifying the substitution pattern on the benzyl (B1604629) ring or adding substituents to the pyrrolidine ring itself to explore additional interactions and improve drug-like properties.

Future Research Directions and Academic Opportunities

Design and Synthesis of Conformationally Constrained Analogues

To better understand the structure-activity relationship (SAR) and enhance binding affinity and selectivity for potential biological targets, the design and synthesis of conformationally constrained analogues of (S)-1-(2,6-dichloro-benzyl)-pyrrolidin-3-ol are a key research direction. Restricting the rotational freedom of a molecule can lock it into a bioactive conformation, which often leads to improved pharmacological properties.

One promising strategy is the introduction of spirocyclic systems. Spirocyclic scaffolds are increasingly desirable in drug discovery because they are conformationally well-defined, allowing for specific three-dimensional exploration of chemical space. whiterose.ac.uk An asymmetric 'clip-cycle' synthesis approach could be adapted to generate spiropyrrolidines from suitable precursors derived from the parent compound. whiterose.ac.uk This methodology involves an alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization, which can produce spiropyrrolidines with high enantioselectivity. whiterose.ac.uk

Another approach involves the synthesis of bicyclic or polycyclic analogues. These structures can be generated through various synthetic strategies, including intramolecular cycloadditions or ring-closing metathesis reactions. The goal is to create rigid structures that mimic the putative binding conformation of the parent molecule, thereby providing valuable insights into its interaction with biological targets.

| Strategy | Description | Potential Synthetic Method | Anticipated Benefit |

|---|---|---|---|

| Spirocyclization | Introduction of a spirocyclic ring system at a specific position on the pyrrolidine (B122466) ring. | Asymmetric 'clip-cycle' synthesis; Intramolecular cyclization. whiterose.ac.uk | Increased rigidity and 3D complexity; exploration of novel chemical space. whiterose.ac.uk |

| Bicyclic Analogue Formation | Fusing an additional ring to the pyrrolidine core. | Ring-closing metathesis; Intramolecular [3+2] cycloaddition. nih.gov | Significant conformational restriction; mimicking specific peptide turns. |

| Incorporation of Bulky Substituents | Adding sterically demanding groups to limit rotation around key bonds. | Standard alkylation or arylation reactions. | Reduced conformational flexibility; enhanced selectivity for target binding pockets. |

Integration with Advanced High-Throughput Screening Platforms for Novel Targets

The pyrrolidine scaffold serves as an excellent foundation for generating a library of diverse compounds for high-throughput screening (HTS). HTS allows for the rapid assessment of thousands of chemical entities against various biological targets to identify "hits" with a desired biological activity. nih.gov A library of analogues derived from this compound could be synthesized and screened to uncover novel therapeutic applications.

There are two primary HTS approaches:

Molecular Target-Based HTS (MT-HTS): This involves screening compounds against a specific, isolated biological target like an enzyme or receptor. nih.gov

Cellular Target-Based HTS (CT-HTS): This approach uses whole cells to screen for compounds that produce a desired phenotypic change, providing information on bioactivity in a more complex biological context. nih.gov

A library based on the this compound framework could be screened using both methods to identify novel inhibitors of enzymes, modulators of protein-protein interactions, or compounds that affect specific cellular pathways. Virtual HTS, which uses computational models to predict the binding of molecules to targets, can also be employed as a preliminary filtering step to prioritize compounds for experimental screening. nih.gov

Development of Photoaffinity Labels and Chemical Probes

To elucidate the molecular targets and mechanism of action of this compound, it can be converted into chemical probes. Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule within a complex biological system. nih.govnih.gov This involves modifying the parent compound with specific functional groups.

A typical photoaffinity probe consists of three key components:

Pharmacophore: The core structure of the small molecule responsible for binding to the target protein (in this case, the this compound framework).

Photoreactive Group: A moiety, such as a diazirine or phenyl azide, that upon irradiation with UV light, forms a highly reactive species (a carbene or nitrene) that covalently crosslinks the probe to its binding partner. nih.gov

Bioorthogonal Handle: A functional group, like an alkyne or azide, that allows for the detection and enrichment of the covalently labeled proteins via click chemistry.

By developing such a probe, researchers can irradiate it in the presence of cell lysates or live cells, enrich the cross-linked proteins using the bioorthogonal handle, and identify them via mass spectrometry. nih.gov This approach provides a direct method for target deconvolution and mapping the specific binding site of the compound. nih.gov

| Probe Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Pharmacophore | Binds to the biological target. | This compound | - |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Diazirine, Phenyl Azide, Benzophenone | nih.gov |

| Bioorthogonal Handle | Enables detection and enrichment of labeled proteins. | Alkyne, Azide | nih.gov |

Exploration of Multitarget Ligands Based on the Pyrrolidine Framework

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multitarget-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, which can offer improved therapeutic efficacy and a lower propensity for drug resistance compared to single-target agents. nih.gov The this compound scaffold is an ideal starting point for the rational design of MTDLs.

The design of MTDLs typically involves combining pharmacophores of known ligands for different targets into a single molecule. This can be achieved by linking, merging, or fusing pharmacophoric elements. For instance, the pyrrolidine core could be functionalized with a moiety known to inhibit a second target relevant to a specific disease pathology. A systematic analysis of target combinations based on disease association and binding site similarities can guide the design process. nih.gov For example, in the context of Alzheimer's disease, researchers have successfully designed MTDLs that combine pharmacophores for cholinesterase inhibition and anti-neuroinflammatory activity. nih.gov

Advancements in Asymmetric Catalysis for Sustainable Synthesis of Complex Pyrrolidines

The development of efficient, stereoselective, and sustainable methods for synthesizing complex pyrrolidine derivatives is a crucial area of academic and industrial research. nih.gov While classical methods exist, modern asymmetric catalysis offers powerful tools for constructing these valuable scaffolds. Asymmetric organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, has emerged as a particularly potent strategy. nih.govnih.gov

Future research can focus on applying advanced catalytic systems to the synthesis of analogues of this compound. Key areas of exploration include:

Organocatalysis: Proline and its derivatives (such as diarylprolinol silyl (B83357) ethers) are highly effective catalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be used to construct substituted pyrrolidine rings with high enantioselectivity. nih.govmdpi.comresearchgate.net

Transition Metal Catalysis: Rhodium(II)-catalyzed C-H insertion reactions provide a direct and atom-economical way to functionalize the pyrrolidine ring, enabling the synthesis of complex, C2-symmetrical analogues. nih.gov

[3+2] Cycloaddition Reactions: The asymmetric 1,3-dipolar cycloaddition between azomethine ylides and olefins is one of the most powerful methods for the stereocontrolled synthesis of highly functionalized pyrrolidines. nih.gov

These modern catalytic approaches not only provide access to novel and complex chemical structures but also align with the principles of green chemistry by often reducing the number of synthetic steps, minimizing waste, and avoiding harsh reaction conditions. whiterose.ac.uk

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol?

- Methodological Answer : A common approach involves reductive alkylation of pyrrolidin-3-ol derivatives with 2,6-dichlorobenzyl halides. For example, a nucleophilic substitution reaction can be performed under inert conditions using NaBH or LiAlH as reducing agents. Evidence from related compounds (e.g., (S)-1-Benzyl-3-pyrrolidinol synthesis) suggests that chiral resolution via diastereomeric salt formation with tartaric acid derivatives may be required to isolate the (S)-enantiomer . Reaction optimization should focus on temperature control (e.g., 0–6°C for stereochemical preservation) and solvent selection (e.g., THF or DMF) to minimize racemization .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is recommended for enantiomeric excess determination. Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., a crystalline carbamate or salt). For preliminary analysis, H NMR coupling constants (e.g., vicinal proton coupling in the pyrrolidine ring) and optical rotation measurements ([α]) provide stereochemical clues. HRMS (as in ) ensures molecular ion integrity, while NOESY NMR can confirm spatial relationships between substituents .

Q. What purification strategies are effective for isolating high-purity (S)-enantiomers?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric purity. Recrystallization from ethanol/water mixtures (as in ) can further enhance purity. Monitor purification via TLC (R comparison) and GC-MS for residual solvents .

Advanced Research Questions

Q. How can low yields in the benzylation step of pyrrolidin-3-ol derivatives be addressed?

- Methodological Answer : Low yields often arise from steric hindrance at the 2,6-dichlorobenzyl position. Strategies include:

- Using bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively.

- Microwave-assisted synthesis (as in ) to reduce reaction time and improve efficiency.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance alkylation rates.

Post-reaction analysis via C NMR can identify unreacted intermediates, guiding iterative optimization .

Q. What analytical techniques resolve discrepancies in biological activity data for enantiomers?

- Methodological Answer : Discrepancies may stem from undetected racemization or impurities. Use:

- Chiral SFC-MS to quantify enantiomeric ratios in biological matrices.

- Competitive binding assays with isotopically labeled ligands to validate target engagement specificity.

- Stability studies (pH, temperature) to assess racemization risks. Cross-validate results with orthogonal methods (e.g., circular dichroism vs. chiral HPLC) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) predict binding modes to biological targets, while DFT calculations (e.g., B3LYP/6-31G*) optimize steric and electronic properties. ADMET predictors (e.g., SwissADME) assess logP, solubility, and CYP450 interactions. For example, ’s urea derivative synthesis could be modified using computational insights to enhance metabolic stability .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for pyrrolidin-3-ol derivatives across studies?

- Methodological Answer : Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl) or dynamic proton exchange. Standardize conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.